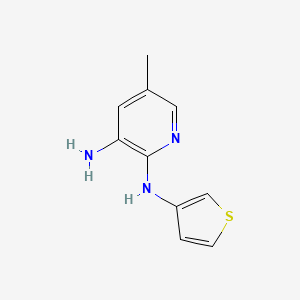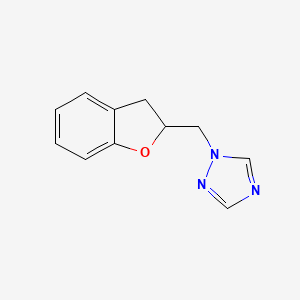![molecular formula C10H11N5O3S B7579544 2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579544.png)
2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TPTC and has been synthesized using different methods.
Scientific Research Applications
TPTC has shown potential therapeutic applications in scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. TPTC has also been investigated for its potential to inhibit the activity of enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
TPTC exerts its therapeutic effects by inhibiting the activity of enzymes involved in different biological pathways. For example, TPTC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. TPTC has also been found to inhibit the activity of β-ketoacyl-ACP synthase III, an enzyme involved in fatty acid synthesis.
Biochemical and Physiological Effects:
TPTC has been shown to have different biochemical and physiological effects depending on the biological pathway it targets. For example, TPTC has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. TPTC has also been found to inhibit the growth of fungi and bacteria by inhibiting the activity of enzymes involved in their cell wall synthesis.
Advantages and Limitations for Lab Experiments
TPTC has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, TPTC also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for TPTC research. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its potential as a broad-spectrum antimicrobial agent. Additionally, further studies are needed to determine the optimal dosage and administration route of TPTC for different therapeutic applications.
Conclusion:
In conclusion, TPTC is a chemical compound that has shown potential therapeutic applications in scientific research. It has been synthesized using different methods and has been studied for its anticancer, antifungal, and antibacterial properties. TPTC exerts its therapeutic effects by inhibiting the activity of enzymes involved in different biological pathways. TPTC has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, further studies are needed to determine its optimal dosage and administration route for different therapeutic applications.
Synthesis Methods
TPTC can be synthesized using different methods, including the reaction of 2-((2-aminoethyl)thio)acetic acid with 1,2,4-triazole-1-acetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 2-((2-aminoethyl)thio)acetic acid with 1,2,4-triazole-1-acetic acid in the presence of N-hydroxysuccinimide and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide.
properties
IUPAC Name |
2-[[2-(1,2,4-triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3S/c1-6(15-5-11-4-13-15)9(16)12-2-8-14-7(3-19-8)10(17)18/h3-6H,2H2,1H3,(H,12,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHOJAJGGPXLCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=CS1)C(=O)O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579461.png)
![(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7579466.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B7579484.png)
![(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)

![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone](/img/structure/B7579517.png)
![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)
![2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579528.png)
![2-[[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579534.png)

![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylcarbamoyl)cyclopropane-1-carboxylic acid](/img/structure/B7579550.png)
![2-[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]acetic acid](/img/structure/B7579557.png)
![2-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579558.png)
![2-[[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579559.png)